Trandolapril

Content Navigation

CAS Number

Product Name

IUPAC Name

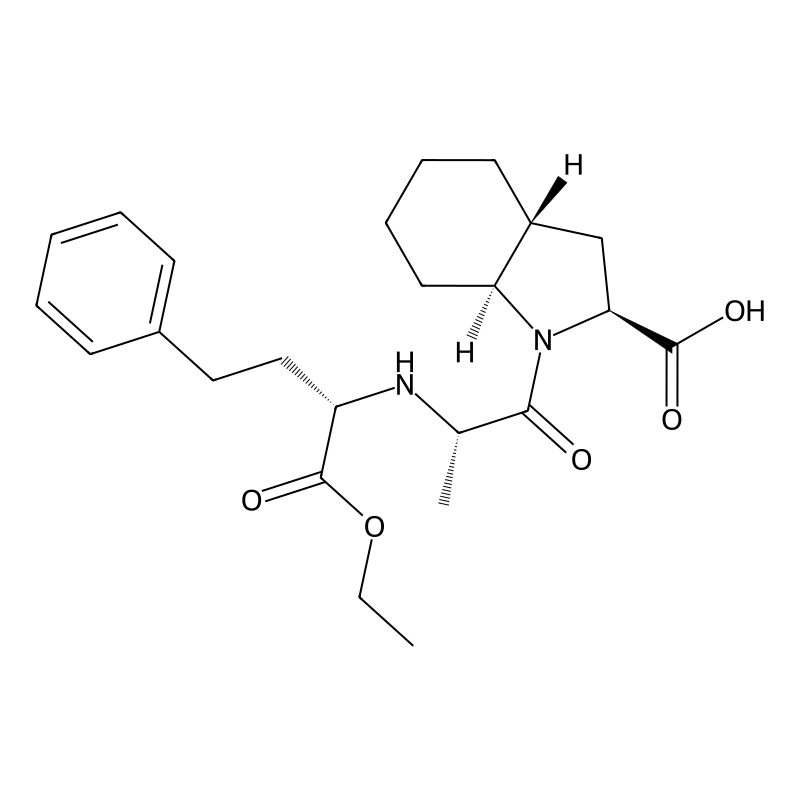

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2.07e-02 g/L

Synonyms

Canonical SMILES

Isomeric SMILES

Hypertension Management

Trandolapril has been established as an effective treatment for hypertension, a condition characterized by persistently high blood pressure. Studies have demonstrated its ability to significantly lower blood pressure in both normotensive and hypertensive individuals []. This effect is attributed to its ability to inhibit the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor that narrows blood vessels and increases blood pressure [].

Heart Failure Treatment

Research has shown that trandolapril offers benefits in managing heart failure, a condition where the heart struggles to pump blood effectively. The Trandolapril Cardiac Evaluation (TRACE) study revealed that trandolapril administration following an acute myocardial infarction (heart attack) with left ventricular dysfunction significantly reduced all-cause mortality and cardiovascular mortality compared to placebo []. This suggests its potential in improving patient outcomes after heart attacks.

Diabetic Nephropathy Prevention

Diabetic nephropathy is a complication of diabetes that damages the kidneys. Research suggests that trandolapril may be effective in preventing the progression of diabetic nephropathy in high-risk patients. Studies have demonstrated its ability to reduce proteinuria, a hallmark of kidney damage, in individuals with diabetes [].

Additional Research Applications

Beyond the aforementioned areas, ongoing research explores the potential of trandolapril in managing other cardiovascular conditions. These include:

- Stable coronary artery disease: Investigating its potential role in preventing cardiovascular events in patients with coronary artery disease but preserved left ventricular function [].

- Left ventricular hypertrophy: Studying its effect on reducing the thickening of the heart muscle wall, a risk factor for heart failure.

Trandolapril is a medication classified as an angiotensin-converting enzyme (ACE) inhibitor, primarily used to manage hypertension (high blood pressure). It functions by inhibiting the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor that raises blood pressure. This compound is a prodrug, meaning it is metabolized in the liver to its active form, trandolaprilat, which exhibits significantly higher potency in ACE inhibition. Trandolapril has a longer half-life compared to other ACE inhibitors, allowing for once-daily dosing, which enhances patient compliance .

- General: Trandolapril is generally well-tolerated, but side effects like dizziness, cough, and headache can occur [].

- Contraindications: Trandolapril is contraindicated in patients with hypersensitivity to ACE inhibitors, a history of angioedema (swelling), or during pregnancy [].

- Drug Interactions: Trandolapril can interact with other medications, including diuretics, potassium supplements, and lithium. It's crucial to inform your doctor about all medications you are taking before starting Trandolapril [].

Trandolapril undergoes hydrolysis in the liver to produce trandolaprilat. The reaction can be summarized as follows:

- Hydrolysis Reaction:

This conversion is crucial for its pharmacological activity, as trandolaprilat is responsible for the drug's antihypertensive effects. The high lipophilicity of trandolaprilat facilitates its penetration into tissues, contributing to its prolonged action .

Trandolapril exerts its biological effects primarily through the inhibition of ACE. By blocking this enzyme, trandolapril reduces the formation of angiotensin II, leading to vasodilation and decreased blood pressure. Additionally, it has been shown to improve renal function in diabetic patients by slowing the progression of nephropathy and reducing cardiac workload following myocardial infarction . The active metabolite, trandolaprilat, has an IC50 (the concentration needed to inhibit 50% of enzyme activity) that indicates a high affinity for ACE, further enhancing its therapeutic profile .

The synthesis of trandolapril involves several steps:

- Starting Materials: The synthesis typically begins with the preparation of a suitable amino acid derivative.

- Formation of the Ethyl Ester: The amino acid is reacted with an ethyl ester to form the corresponding prodrug.

- Cyclization: A cyclization step introduces the indole structure characteristic of trandolapril.

- Purification: The final product is purified using techniques such as crystallization or chromatography.

Trandolapril is primarily used for:

- Hypertension Management: Effective in lowering blood pressure in patients with mild to moderate hypertension.

- Heart Failure: Used as an adjunct therapy in patients with congestive heart failure.

- Post-Myocardial Infarction: Improves survival rates in patients with left ventricular dysfunction following a heart attack.

- Diabetic Nephropathy: Slows progression of renal disease in diabetic patients with microalbuminuria or overt nephropathy .

Trandolapril may interact with several medications and substances:

- Diuretics: Concurrent use can lead to excessive hypotension.

- Potassium-Sparing Diuretics: Increased risk of hyperkalemia due to potassium retention.

- Lithium: Trandolapril can increase serum lithium levels, necessitating monitoring .

- Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): May reduce the antihypertensive effect of trandolapril.

These interactions highlight the need for careful management and monitoring when prescribing trandolapril alongside other medications.

Similar Compounds: Comparison

Several compounds share structural or functional similarities with trandolapril:

| Compound Name | Type | Key Features |

|---|---|---|

| Ramipril | ACE Inhibitor | Similar prodrug mechanism; used for hypertension and heart failure. |

| Lisinopril | ACE Inhibitor | No prodrug status; more hydrophilic; often used in similar indications. |

| Enalapril | ACE Inhibitor | Prodrug; effective for hypertension and heart failure; shorter half-life than trandolapril. |

| Quinapril | ACE Inhibitor | Prodrug; has unique dual-action mechanism affecting bradykinin levels. |

| Perindopril | ACE Inhibitor | Prodrug; noted for its long duration of action and additional cardioprotective effects. |

Trandolapril's unique cyclohexane group distinguishes it from these compounds, contributing to its specific pharmacokinetic profile and longer half-life compared to others in its class .

Historical Evolution of Synthesis Routes

Early Patented Processes (e.g., US 4,933,361)

The initial synthetic approaches to trandolapril were established through pioneering patent work, most notably United States Patent Number 4,933,361, which was filed by Abbott Laboratories and scheduled to expire on June 12, 2007 [12]. This foundational patent described the first practical synthesis route for trandolapril and established the basic synthetic framework that would influence subsequent methodological developments [9]. The early patented process represented a significant milestone in angiotensin-converting enzyme inhibitor development, providing the pharmaceutical industry with a viable route to this important therapeutic compound [12].

The original Hoechst patent from 1981 represented the first synthesis of trandolapril, establishing the fundamental synthetic strategy that would be refined over subsequent decades [2]. This early work laid the groundwork for the general approach used in most trandolapril syntheses, which involves peptide coupling of N-[(1-ethoxycarbonyl)-3-phenylpropyl]-S-alanine with benzyl-(2S,3aR,7aS)-octahydroindole-2-carboxylate using dicyclohexylcarbodiimide in combination with 1-hydroxybenzotriazole or n-alkyl phosphonic anhydride in the presence of an organic base such as triethylamine [27]. The (2S,3aR,7aS)-octahydroindole-2-carboxylic acid was identified as a key intermediate for trandolapril synthesis, as described in United States Patent 4,525,803 [27].

The early patented methodologies faced several significant limitations that necessitated further development. These included the use of phosphorous pentachloride, which is a corrosive reagent difficult to handle on an industrial scale [31]. Additionally, the isolation of (2S,3aR,7aS)-octahydroindole-2-carboxylic acid at -20°C presented substantial challenges during scale-up operations [31]. The use of dicyclohexylcarbodiimide in combination with hydroxybenzotriazole also made the process economically less attractive due to the high cost of these reagents [31].

Advancements in Stereoselective Condensation Reactions

The development of stereoselective condensation reactions represented a crucial advancement in trandolapril synthesis, addressing the fundamental challenge of controlling stereochemistry throughout the synthetic sequence [1] [8]. These methodological improvements focused on enhancing the efficiency and selectivity of key bond-forming reactions while reducing the complexity of the overall synthetic route [1]. The evolution toward stereoselective approaches was driven by the recognition that stereochemical control is essential for producing the biologically active form of trandolapril with high purity and yield [8].

Significant progress was achieved through the development of improved condensation methodologies that utilized N-carboxyanhydride derivatives [1] [8]. These approaches allowed for direct condensation of N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine N-carboxyanhydride with racemic trans-octahydro-1H-indole-2-carboxylic acid, eliminating the need for complex resolution procedures [1]. This direct condensation approach represented a substantial improvement over earlier methods by streamlining the synthetic sequence and reducing the number of synthetic steps required [8].

The advancement in stereoselective condensation reactions also incorporated the use of more environmentally friendly and economically viable reagents [27] [28]. Modern approaches have moved away from the use of harsh and expensive coupling agents toward more practical alternatives that maintain high stereoselectivity while improving the overall sustainability of the synthesis [28]. These developments have made large-scale production of trandolapril more economically feasible and environmentally responsible [27].

Key Intermediate Compounds

N-[1-(S)-Ethoxycarbonyl-3-Phenylpropyl]-L-Alanine (ECPPA)

N-[1-(S)-Ethoxycarbonyl-3-Phenylpropyl]-L-Alanine, commonly referred to as ECPPA, represents one of the most critical intermediate compounds in trandolapril synthesis [13] [14]. This intermediate serves as a common building block for multiple angiotensin-converting enzyme inhibitor drugs, including enalapril, quinapril, ramipril, and trandolapril, due to the presence of the (S)-homophenylalanine moiety as the central pharmacophore unit [23] [30]. The compound possesses the molecular formula C15H21NO4 with a molecular weight of 279.34 daltons [13].

The physical and chemical properties of ECPPA have been extensively characterized to support its use in pharmaceutical synthesis [13] [14]. The compound exhibits a melting point range of 150-152°C and demonstrates optical activity with [α]20/D +28° (c=1, methanol) [13]. The specific rotation value is critical for confirming the stereochemical purity of the intermediate, as the S,S configuration is essential for biological activity [13]. The compound shows limited water solubility at 100 mg/L at 25°C, while demonstrating significantly higher solubility in organic solvents such as methanol [13].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C15H21NO4 | [13] |

| Molecular Weight | 279.34 g/mol | [13] |

| Melting Point | 150-152°C | [13] |

| Optical Rotation | [α]20/D +28° (c=1, MeOH) | [13] |

| Water Solubility | 100 mg/L at 25°C | [13] |

| Storage Temperature | Room temperature, dark, inert atmosphere | [13] |

The synthesis of ECPPA has been accomplished through various methodologies, including enzymatic approaches that offer high stereoselectivity [30]. Stereoselective enzymatic synthesis using lipase catalysts, particularly Novozymes SP 435, has demonstrated excellent chiral specificity for producing the desired (S,S) isomer [30]. These enzymatic methods involve the condensation of trans-β-benzoyl acrylate with L-alanine in the presence of the enzyme catalyst, resulting in the corresponding Michael addition product with high stereochemical purity [30].

Racemic trans-Octahydro-1H-Indole-2-Carboxylic Acid

The racemic trans-octahydro-1H-indole-2-carboxylic acid represents another crucial intermediate in trandolapril synthesis, serving as the bicyclic amino acid building block that imparts the characteristic structural features of the final drug molecule [17] [31] [32]. This intermediate presents one of the most significant synthetic challenges in trandolapril preparation due to the requirement for precise stereochemical control to achieve the desired (2S,3aR,7aS) configuration [2] [7]. The stereochemical complexity arises from the presence of three stereogenic centers that must be established with high selectivity [32].

The synthesis of this key intermediate has been accomplished through multiple synthetic strategies, each with distinct advantages and limitations [31] [32]. Traditional approaches have utilized cyclohexane derivatives as starting materials, employing various ring-annulation strategies to construct the pyrrolidine ring with appropriate stereochemistry [2]. However, these methods often suffer from poor yields, long synthetic sequences, or formation of diastereomeric mixtures that require tedious separation procedures [2].

| Synthetic Approach | Starting Material | Key Steps | Yield | Reference |

|---|---|---|---|---|

| Favorskii Ring Contraction | Trans-decahydroquinoline | Ring contraction, hydrolysis | 1:1 mixture | [31] |

| Epimerization Method | (S)-Indoline-2-carboxylic acid | Hydrogenation, epimerization | 77% (23:77 ratio) | [32] |

| Trichloromethyloxazolidinone | (S,S,S)-Octahydroindole-2-COOH | Condensation, alkylation | 93% | [32] |

| L-Serine Based | L-Serine | Multi-step cyclization | Variable | [31] |

Recent advances in the synthesis of this intermediate have focused on developing more efficient and stereoselective approaches [32]. The trichloromethyloxazolidinone methodology has emerged as a particularly effective strategy, allowing for the convenient synthesis of enantiomerically pure (2R,3aS,7aS)-octahydroindole-2-carboxylic acid through formation of a trichloromethyloxazolidinone derivative [32]. This approach also enables completely diastereoselective α-alkylation reactions, providing access to α-tetrasubstituted derivatives of this important building block [32].

The resolution of racemic mixtures has been achieved through various techniques, including the use of chiral resolving agents such as diaroyl-L-tartaric acid, 10-d-camphor sulfonic acid, L-mandelic acid, and benzoyloxycarbonyl-L-phenylalanine [31]. These resolution procedures are essential for obtaining the stereochemically pure intermediate required for high-quality trandolapril synthesis [31]. The choice of resolving agent significantly impacts both the efficiency and cost-effectiveness of the overall synthetic process [31].

Modern Stereocontrolled Approaches

Diastereoselective Alkylation Strategies

Modern synthetic approaches to trandolapril have incorporated sophisticated diastereoselective alkylation strategies that enable precise control over stereochemistry while improving overall synthetic efficiency [2] [3] [20]. These strategies have evolved to address the fundamental challenge of constructing the complex stereochemical framework of trandolapril with high selectivity and practical scalability [20]. The development of these methodologies represents a significant advancement from earlier approaches that often resulted in stereochemical mixtures requiring extensive purification [2].

The α-allylation of protected L-pyroglutamic acid derivatives has emerged as a particularly effective diastereoselective alkylation strategy [2] [3]. This approach utilizes lithium hexamethyldisilazide for deprotonation followed by treatment with allyl bromide in the presence of tripyrrolidinophosphoric acid triamide as a co-solvent [2]. The reaction proceeds with excellent stereoselectivity, providing predominantly the trans-diastereomer with a diastereomeric ratio of approximately 1:1, which can be improved through recycling of the undesired cis-isomer via base-induced epimerization [2].

| Alkylation Method | Substrate | Conditions | Diastereomeric Ratio | Yield | Reference |

|---|---|---|---|---|---|

| α-Allylation | Protected L-pyroglutamic acid | LiHMDS, allyl-Br, TPPA | 1:1 (improved to 3:1) | 51% | [2] |

| Hosomi-Sakurai | 5-Methoxyproline | Allyl-TMS, BF3·Et2O | 17:1 | 74% | [2] |

| Triethylborane Alkylation | Chiral aldehydes | Et3B, various conditions | Moderate to high | Variable | [20] |

The implementation of diastereoselective alkylation strategies has been further enhanced through the development of substrate-controlled reactions that exploit conformational preferences and steric interactions [20]. These approaches utilize the inherent chirality of starting materials to direct the stereochemical outcome of subsequent alkylation reactions [20]. The methodology has proven particularly effective for the synthesis of benzylisoquinolines and other complex nitrogen-containing heterocycles relevant to pharmaceutical synthesis [20].

The optimization of reaction conditions for diastereoselective alkylation has focused on temperature control, solvent selection, and the use of appropriate additives to maximize stereoselectivity [2] [20]. Low-temperature conditions, typically -78°C, have been found to be crucial for achieving high diastereoselectivity in many alkylation reactions [2]. The choice of base and co-solvents also plays a critical role in determining the stereochemical outcome of these transformations [2].

Ru-Catalyzed Ring-Closing Metathesis (RCM)

Ruthenium-catalyzed ring-closing metathesis has revolutionized the synthesis of cyclic compounds and has found particular application in the construction of the octahydroindole framework of trandolapril [2] [18] [21]. This methodology enables the efficient formation of cyclic structures from acyclic diene precursors through the catalytic action of well-defined ruthenium carbene complexes [21]. The application of ring-closing metathesis to trandolapril synthesis represents a significant advancement in terms of both efficiency and environmental sustainability [2].

The Grubbs second-generation catalyst has proven particularly effective for the ring-closing metathesis step in trandolapril synthesis [2]. Initial studies using 10 mol% of Grubbs II catalyst afforded the bicyclic product in moderate yield of 62% [2]. However, significant improvement was achieved by employing only 5 mol% of Grubbs II catalyst in the presence of 8 mol% copper iodide according to the Lipshutz protocol, which increased the yield to an impressive 95% [2]. This optimization demonstrates the importance of catalyst loading and additives in achieving high efficiency in metathesis reactions [2].

The mechanism of ruthenium-catalyzed ring-closing metathesis involves the formation of metallacyclobutane intermediates through [2+2] cycloaddition followed by cycloreversion to form the desired cyclic olefin [21]. The reaction proceeds through a series of metathesis equilibria that ultimately favor the formation of the thermodynamically stable cyclic product [21]. The use of high dilution conditions and elevated temperatures helps to drive the equilibrium toward cyclization while minimizing competing intermolecular metathesis reactions [21].

| Catalyst System | Loading | Additives | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Grubbs II | 10 mol% | None | CH2Cl2, rt | 62% | [2] |

| Grubbs II + CuI | 5 mol% + 8 mol% | CuI | CH2Cl2, rt, 2.5 h | 95% | [2] |

| Hoveyda-Grubbs II | Variable | None | Various solvents | Variable | [18] |

The application of ring-closing metathesis to trandolapril synthesis has also benefited from advances in catalyst design and reaction optimization [18]. The development of more active and stable ruthenium catalysts has enabled reactions to proceed under milder conditions with reduced catalyst loadings [18]. Additionally, the incorporation of directing groups and hydrogen bonding interactions has been shown to enhance the efficiency of challenging ring-closing metathesis reactions [18].

Hosomi–Sakurai Allylation for Cyclic Framework Construction

The Hosomi–Sakurai allylation reaction has emerged as a powerful tool for the construction of complex cyclic frameworks in trandolapril synthesis, particularly for the stereoselective introduction of allyl substituents [2] [22]. This reaction involves the nucleophilic addition of allyltrimethylsilane to various electrophiles in the presence of strong Lewis acids, achieving results similar to allyl Grignard reagent additions but with enhanced stereoselectivity and functional group tolerance [22]. The application of this methodology to trandolapril synthesis has enabled highly diastereoselective construction of key structural elements [2].

In the context of trandolapril synthesis, the Hosomi–Sakurai reaction has been employed for the substitution of methoxy groups in 5-methoxyproline derivatives [2]. The reaction utilizes allyltrimethylsilane in the presence of boron trifluoride etherate as the Lewis acid catalyst, proceeding with exceptional trans-diastereoselectivity with a diastereomeric ratio of 17:1 [2]. This high selectivity is attributed to repulsive interactions between the incoming allyl nucleophile and the pre-installed allyl substituent on the proline ring [2].

The mechanism of the Hosomi–Sakurai reaction involves the initial activation of the electrophilic carbon center by the Lewis acid, followed by nucleophilic attack from the allylic silane [22]. The silicon atom plays a crucial role in stabilizing the developing carbocation through β-silicon hyperconjugation effects [22]. This stabilization enables the reaction to proceed through high-energy carbocationic intermediates that would otherwise be prohibitively unstable [22].

| Electrophile | Nucleophile | Lewis Acid | Temperature | Diastereoselectivity | Yield | Reference |

|---|---|---|---|---|---|---|

| 5-Methoxyproline | Allyl-TMS | BF3·Et2O | -78°C | 17:1 (trans:cis) | 74% | [2] |

| Ketones | Allyl-TMS | TiCl4 | Variable | Variable | Variable | [22] |

| Aldehydes | Allyl-TMS | BF3·Et2O | Low temp | High | Variable | [22] |

The optimization of Hosomi–Sakurai allylation conditions for trandolapril synthesis has focused on maximizing both yield and stereoselectivity [2]. Critical parameters include the choice of Lewis acid, reaction temperature, and the stoichiometry of reagents [2]. The use of boron trifluoride etherate at -78°C has proven optimal for the specific transformation required in trandolapril synthesis, providing both high yield and excellent stereochemical control [2]. The reaction typically requires 2.5 equivalents of allyltrimethylsilane and 2.0 equivalents of the Lewis acid to achieve complete conversion [2].

Crystallographic Analysis

Orthorhombic Crystal System Parameters

Trandolapril crystallizes in the orthorhombic crystal system with space group P212121 [1] [2] [3]. The crystal structure was solved using parallel tempering with the FOX software package and refined using Rietveld refinement with the GSAS software package [1]. The orthorhombic lattice parameters determined through powder diffraction analysis are:

| Parameter | Value | Standard Deviation |

|---|---|---|

| a | 19.7685 Å | ±0.0004 Å |

| b | 15.0697 Å | ±0.0004 Å |

| c | 7.6704 Å | ±0.0002 Å |

The unit cell contains Z = 4 molecules of trandolapril (C24H34N2O5) [1] [2]. In the orthorhombic crystal system, the three crystallographic axes are mutually perpendicular with all angles (α, β, γ) equal to 90°, but the axial lengths are unequal (a ≠ b ≠ c) [4]. The calculated unit cell volume is approximately 2,279 Ų based on the lattice parameters [1].

The crystal structure determination utilized density functional theory (DFT) calculations performed with CRYSTAL14 software for structural validation [1] [2]. Notably, discrepancies were observed in the configuration of the octahydroindole ring between the Rietveld-refined structure and DFT-calculated structure, suggesting the presence of diastereomeric forms [1].

Hydrogen Bonding Networks and Packing Motifs

The crystallographic analysis reveals that trandolapril molecules in the solid state are stabilized through intermolecular hydrogen bonding networks [5]. The compound contains multiple hydrogen bond donor and acceptor sites, including:

- Carboxylic acid group (-COOH) serving as both donor and acceptor

- Amide carbonyl oxygen atoms acting as hydrogen bond acceptors

- Secondary amine nitrogen in the octahydroindole ring system [6]

The hydrogen bonding pattern contributes significantly to the crystal packing stability and influences the overall three-dimensional arrangement of molecules within the unit cell [5] [7]. The presence of both strong and weak hydrogen bonds creates a network that determines the crystal morphology and physical properties of the solid form [5].

Thermal Behavior

Melting Point and Polymorphic Forms

Trandolapril exhibits a melting point range of 122-123°C [8] [9] [10], with some sources reporting values as low as 119°C [11] or specific values of 125°C [9]. The compound demonstrates thermal stability until the onset of melting at approximately 110°C in both nitrogen and dry air environments [12] [13].

Polymorphic investigations have revealed that trandolapril can exist in multiple crystalline forms [14]. Patent literature describes the existence of two distinct polymorphic forms (designated as Form I and Form II) that differ in their spectral characteristics and preparation methods [14]. These polymorphic forms exhibit different physicochemical properties while maintaining identical chemical compositions [14] [15].

The polymorphic behavior is significant for pharmaceutical development, as different crystal forms can exhibit varying:

- Dissolution rates and bioavailability [15] [16]

- Physical stability during storage [15]

- Manufacturing processability [15]

Thermogravimetric Analysis (TGA) of Degradation Pathways

Comprehensive thermogravimetric analysis reveals that trandolapril undergoes thermal degradation through two consecutive mechanisms with distinct activation energies [12] [13]:

| Degradation Stage | Activation Energy | Reaction Order |

|---|---|---|

| First stage | 97.4 kJ/mol | n-th order |

| Second stage | 180.0 kJ/mol | n-th order |

The thermal degradation profile shows:

- Onset of degradation: 110°C (coinciding with melting onset) [12] [13]

- Complete degradation in nitrogen: 510°C [12] [13]

- Complete degradation in dry air: 560°C [12] [13]

The degradation process was characterized using multiple analytical techniques including:

- Differential Scanning Calorimetry (DSC) for thermal transitions [12]

- Pyrolysis Gas Chromatography-Mass Spectrometry (Py-GC-MS) for degradation product identification [12] [13]

- Simultaneous TGA-DTA for mass loss and thermal events [12]

The TGA analysis demonstrates that trandolapril maintains excellent thermal stability up to its melting point, making it suitable for standard pharmaceutical processing conditions below 100°C [17] [12].

Solubility and Partition Coefficient

The solubility characteristics of trandolapril are strongly pH-dependent, reflecting the ionizable nature of the molecule [18]. The compound exhibits:

- Intrinsic solubility: 3.524 × 10⁻² mg/mL at 25°C [18]

- Low aqueous solubility in acidic media [18]

- Significant solubility enhancement with increasing pH [18]

| pH | Solubility (μg/mL ± SD) |

|---|---|

| 1.02 | 11.17 ± 0.58 |

| 2.03 | 21.31 ± 0.05 |

| 4.02 | 32.73 ± 0.19 |

| 5.01 | 41.53 ± 0.51 |

| 5.81 | 70.06 ± 0.54 |

| 6.42 | 93.89 ± 0.49 |

| 8.02 | 147.13 ± 0.58 |

| 9.04 | 205.98 ± 0.25 |

The partition coefficient (chloroform-water system) of the free (molecular) form of trandolapril is 58.88 [18], indicating significant lipophilicity. The apparent partition coefficient varies with pH due to ionization effects [18].

Temperature-dependent solubility studies reveal:

Purity

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

log Kow = 3.81 (est)

3.5

Application

Appearance

Melting Point

125 °C

119 - 123 °C

UNII

GHS Hazard Statements

H361 (95.92%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H373 (97.96%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Drug Indication

Treatment of hypertension

Livertox Summary

Drug Classes

Therapeutic Uses

Trandolapril tablets are indicated for the treatment of hypertension. It may be used alone or in combination with other antihypertensive medication such as hydrochlorothiazide. /Included in US product label/

Trandolapril tablets are indicated in stable patients who have evidence of left-ventricular systolic dysfunction (identified by wall motion abnormalities) or who are symptomatic from congestive heart failure within the first few days after sustaining acute myocardial infarction. Administration of trandolapril to Caucasian patients has been shown to decrease the risk of death (principally cardiovascular death) and to decrease the risk of heart failure-related hospitalization. /Included in US product label/

ACE inhibitors have been used in the management of heart failure, usually in conjunction with other agents such as cardiac glycosides, diuretics, and beta-blockers. /Angiotensin-converting enzyme (ACE) inhibitors; NOT included in US product label/

For more Therapeutic Uses (Complete) data for Trandolapril (6 total), please visit the HSDB record page.

Pharmacology

Trandolapril is a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor with antihypertensive activity. As a prodrug, trandolapril is converted by de-esterification in the liver into its active form trandolaprilat. Trandolaprilat competitively binds to and inhibits ACE, thereby blocking the conversion of angiotensin I to angiotensin II. This prevents the potent vasoconstrictive actions of angiotensin II and results in vasodilation. Trandolaprilat also decreases angiotensin II-induced aldosterone secretion by the adrenal cortex, which leads to an increase in sodium excretion and subsequently increases water outflow.

MeSH Pharmacological Classification

ATC Code

C09 - Agents acting on the renin-angiotensin system

C09A - Ace inhibitors, plain

C09AA - Ace inhibitors, plain

C09AA10 - Trandolapril

Mechanism of Action

KEGG Target based Classification of Drugs

Hydrolases (EC3)

Peptidyl-dipeptidases [EC:3.4.15.-]

ACE (CD143) [HSA:1636] [KO:K01283]

Vapor Pressure

Pictograms

Health Hazard

Other CAS

Absorption Distribution and Excretion

After oral administration of trandolapril, about 33% of parent drug and metabolites are recovered in urine, mostly as trandolaprilat, with about 66% in feces.

18 L

52 L/h [After approximately 2 mg IV doses]

/MILK/ Trandolapril and its metabolites are distributed into milk in rats.

After oral administration of trandolapril, about 33% of parent drug and metabolites are recovered in urine, mostly as trandolaprilat, with about 66% in feces. The extent of the absorbed dose which is biliary excreted has not been determined. Plasma concentrations (Cmax and AUC of trandolapril and Cmax of trandolaprilat) are dose proportional over the 1-4 mg range, but the AUC of trandolaprilat is somewhat less than dose proportional. In addition to trandolaprilat, at least 7 other metabolites have been found, principally glucuronides or deesterification products.

Serum protein binding of trandolapril is about 80%, and is independent of concentration. Binding of trandolaprilat is concentration-dependent, varying from 65% at 1000 ng/mL to 94% at 0.1 ng/mL, indicating saturation of binding with increasing concentration.

Absolute bioavailability after oral administration of trandolapril is about 10% as trandolapril and 70% as trandolaprilat. After oral trandolapril under fasting conditions, peak trandolapril levels occur at about one hour and peak trandolaprilat levels occur between 4 and 10 hours. The elimination half-life of trandolapril is about 6 hours. At steady state, the effective half-life of trandolaprilat is 22.5 hours. Like all ACE inhibitors, trandolaprilat also has a prolonged terminal elimination phase, involving a small fraction of administered drug, probably representing binding to plasma and tissue ACE. During multiple dosing of trandolapril, there is no significant accumulation of trandolaprilat. Food slows absorption of trandolapril, but does not affect AUC or Cmax of trandolaprilat or Cmax of trandolapril.

The volume of distribution of trandolapril is about 18 liters. Total plasma clearances of trandolapril and trandolaprilat after approximately 2 mg IV doses are about 52 liters/hour and 7 liters/hour respectively. Renal clearance of trandolaprilat varies from 1- 4 liters/hour, depending on dose.

Metabolism Metabolites

Trandolapril is a prodrug and has little pharmacologic activity until hydrolyzed in the liver to trandolaprilat.

Trandolapril's angiotensin-converting enzyme (ACE)-inhibiting activity is primarily due to its diacid metabolite, trandolaprilat. Cleavage of the ester group of trandolapril, primarily in the liver, is responsible for conversion.

After oral administration of trandolapril, about 33% of parent drug and metabolites are recovered in urine, mostly as trandolaprilat, with about 66% in feces. ... In addition to trandolaprilat, at least 7 other metabolites have been found, principally glucuronides or deesterification products.

Wikipedia

Dienestrol

Drug Warnings

Angioedema of the face, extremities, lips, tongue, glottis, and larynx has been reported in patients treated with angiotensin-converting enzyme (ACE) inhibitors including trandolapril. Symptoms suggestive of angioedema or facial edema occurred in 0.13% of trandolapril-treated patients. Two of the four cases were life-threatening and resolved without treatment or with medication (corticosteroids). Angioedema associated with laryngeal edema can be fatal. If laryngeal stridor or angioedema of the face, tongue or glottis occurs, treatment with trandolapril should be discontinued immediately, the patient treated in accordance with accepted medical care and carefully observed until the swelling disappears. In instances where swelling is confined to the face and lips, the condition generally resolves without treatment; antihistamines may be useful in relieving symptoms.

Use of drugs that act on the renin-angiotensin system during the second and third trimesters of pregnancy reduces fetal renal function and increases fetal and neonatal morbidity and death. Resulting oligohydramnios can be associated with fetal lung hypoplasia and skeletal deformations. Potential neonatal adverse effects include skull hypoplasia, anuria, hypotension, renal failure, and death. When pregnancy is detected, discontinue trandolapril as soon as possible. These adverse outcomes are usually associated with use of these drugs in the second and third trimester of pregnancy. Most epidemiologic studies examining fetal abnormalities after exposure to antihypertensive use in the first trimester have not distinguished drugs affecting the renin-angiotensin system from other antihypertensive agents. Appropriate management of maternal hypertension during pregnancy is important to optimize outcomes for both mother and fetus. /Angiotensin-converting enzyme (ACE) inhibitors/

Like other angiotensin-converting enzyme (ACE) inhibitors, trandolapril rarely is associated with hypotension in patients with uncomplicated hypertension. Symptomatic hypotension may occur; patients at particular risk include those with severe volume and/or salt depletion secondary to prolonged diuretic therapy, dietary salt restriction, dialysis, diarrhea, or vomiting. Volume and/or salt depletion should be corrected before starting trandolapril therapy. Marked hypotension, which may be associated with oliguria and/or progressive azotemia and rarely with acute renal failure and/or death, may occur in patients with heart failure (with or without associated renal impairment). In patients with heart failure, trandolapril therapy should be started at the recommended dose under close medical supervision with close monitoring for the first 2 weeks of treatment and whenever the dosage of trandolapril or diuretic is increased. Hypotension also should be avoided in patients with ischemic heart disease, aortic stenosis, or cerebrovascular disease.

For more Drug Warnings (Complete) data for Trandolapril (13 total), please visit the HSDB record page.

Biological Half Life

At steady state, the effective half-life of trandolaprilat is 22.5 hours. /Trandolaprilat/

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Keep in a dry place.

Interactions

Patients taking concomitant mammalian target of rapamycin (mTOR)inhibitor (e.g., temsirolimus, sirolimus, everolimus) therapy may be at increased risk for angioedema.

Nitritoid reactions (symptoms include facial flushing, nausea, vomiting and hypotension) have been reported rarely in patients on therapy with injectable gold (sodium aurothiomalate) and concomitant angiotensin-converting enzyme (ACE) inhibitor therapy including trandolapril.

In patients who are elderly, volume-depleted (including those on diuretic therapy), or with compromised renal function, co- administration of non-steroidal anti-inflammatory drugs (NSAIDs), including selective cyclooxygenase-2 (COX-2) inhibitors, with angiotensin-converting enzyme (ACE) inhibitors, including trandolapril, may result in deterioration of renal function, including possible acute renal failure. These effects are usually reversible. Monitor renal function periodically in patients receiving trandolapril and NSAID therapy. The antihypertensive effect of ACE inhibitors, including trandolapril may be attenuated by NSAIDs.

For more Interactions (Complete) data for Trandolapril (9 total), please visit the HSDB record page.

Stability Shelf Life

Dates

Conen H, Brunner HR: Pharmacologic profile of trandolapril, a new angiotensin-converting enzyme inhibitor. Am Heart J. 1993 May;125(5 Pt 2):1525-31. [PMID:8480624]

Diaz A, Ducharme A: Update on the use of trandolapril in the management of cardiovascular disorders. Vasc Health Risk Manag. 2008;4(6):1147-58. [PMID:19337528]

Guay DR: Trandolapril: a newer angiotensin-converting enzyme inhibitor. Clin Ther. 2003 Mar;25(3):713-75. [PMID:12852701]

Jouquey S, Stepniewski JP, Hamon G: Trandolapril dose-response in spontaneously hypertensive rats: effects on ACE activity, blood pressure, and cardiac hypertrophy. J Cardiovasc Pharmacol. 1994;23 Suppl 4:S16-8. [PMID:7527096]

Reynolds NA, Wagstaff AJ, Keam SJ: Trandolapril/verapamil sustained release: a review of its use in the treatment of essential hypertension. Drugs. 2005;65(13):1893-914. [PMID:16114984]

Rubio-Guerra AF, Vargas-Robles H, Vargas-Ayala G, Rodriguez-Lopez L, Escalante-Acosta BA: The effect of trandolapril and its fixed-dose combination with verapamil on circulating adhesion molecules levels in hypertensive patients with type 2 diabetes. Clin Exp Hypertens. 2008 Oct;30(7):682-8. doi: 10.1080/10641960802251941. [PMID:18855271]

Sanbe A, Tanonaka K, Kobayasi R, Takeo S: Effects of long-term therapy with ACE inhibitors, captopril, enalapril and trandolapril, on myocardial energy metabolism in rats with heart failure following myocardial infarction. J Mol Cell Cardiol. 1995 Oct;27(10):2209-22. [PMID:8576937]

Torp-Pedersen C, Kober L: Effect of ACE inhibitor trandolapril on life expectancy of patients with reduced left-ventricular function after acute myocardial infarction. TRACE Study Group. Trandolapril Cardiac Evaluation. Lancet. 1999 Jul 3;354(9172):9-12. [PMID:10406358]

Authors unspecified: Trandolapril: an ACE inhibitor for treatment of hypertension. Med Lett Drugs Ther. 1996 Nov 22;38(988):104-5. [PMID:8941256]

Wiseman LR, McTavish D: Trandolapril. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in essential hypertension. Drugs. 1994 Jul;48(1):71-90. [PMID:7525196]

Zannad F: Trandolapril. How does it differ from other angiotensin converting enzyme inhibitors? Drugs. 1993;46 Suppl 2:172-81; discussion 182. [PMID:7512472]

FDA Approved Drug Products: Mavik (trandolapril) tablets for oral use

FDA Approved Drugs: Tarka® extended-release tablets